1-(3,5-Dichloro-4-methylphenyl)ethanone
Description
Significance of Substituted Acetophenones as Synthetic Precursors in Contemporary Chemistry
Substituted acetophenones are highly valued as versatile precursors in organic synthesis due to the reactivity of their carbonyl group and the potential for functionalization on the aromatic ring. nih.gov Their importance is underscored by their role as starting materials for a multitude of complex molecules and heterocyclic systems. researchgate.net For instance, they are instrumental in synthesizing pyrazole (B372694) derivatives, chalcones, and chromones. wisdomlib.org
The applications of these precursors are particularly prominent in medicinal chemistry and drug discovery. Many acetophenone (B1666503) derivatives serve as key intermediates for the synthesis of pharmaceuticals with a wide range of therapeutic effects, including anticancer, anti-inflammatory, analgesic, and antidiabetic properties. nih.govflavorfrenzy.com Furthermore, their utility extends to the agrochemical sector, where they are used to develop new pesticides, and to the materials science and fragrance industries. nih.govnih.gov The commercial availability and accessibility of many acetophenone derivatives make them ideal building blocks for multicomponent reactions, which allow for the efficient construction of complex molecular architectures. researchgate.netnih.gov
Table 1: Applications of Substituted Acetophenones
| Field of Application | Examples of Synthesized Compounds/Products |
|---|---|
| Pharmaceuticals | Pyrazole Derivatives, Chalcones, Chromones, Bupropion, Zolpidem wisdomlib.orgflavorfrenzy.com |
| Agrochemicals | Pesticides, Fungicides nih.govnih.gov |
| Materials Science | Polymers, Resins nih.govflavorfrenzy.com |
| Fragrance Industry | Perfumes, Soaps, Detergents nih.govnih.gov |
Overview of Dichlorinated Acetophenone Derivatives within Modern Organic Synthesis
Within the large family of substituted acetophenones, dichlorinated derivatives represent a significant subclass. The introduction of two chlorine atoms onto the acetophenone structure profoundly influences the molecule's electronic properties, reactivity, and biological activity. Chlorine is a crucial element in pharmaceuticals, with a substantial number of approved drugs containing at least one chlorine atom, highlighting the importance of chlorinated intermediates. nih.gov
Dichlorinated acetophenones serve as important intermediates in the synthesis of more complex molecules. For example, α-chloroacetophenones are key precursors for building various nitrogen, sulfur, and oxygen-containing heterocyclic compounds, many of which exhibit notable biological activity. researchgate.net The synthesis of these dichlorinated compounds can be achieved through various methods, including the direct chlorination of a substituted acetophenone using reagents like sulfuryl chloride or through more modern, greener protocols such as visible light-induced oxidative dichlorination of alkynes. researchgate.netgoogle.com The resulting dichlorinated structures are valuable synthons in the development of new therapeutic agents and agrochemicals.
Research Context of 1-(3,5-Dichloro-4-methylphenyl)ethanone in Academic Chemical Investigations
This compound is a specific dichlorinated acetophenone derivative. Its chemical structure features a phenyl ring substituted with two chlorine atoms at positions 3 and 5, a methyl group at position 4, and an acetyl group. This compound is identified by the CAS Number 88541-40-6. sigmaaldrich.com
In the available chemical literature and commercial catalogues, this compound is primarily classified as a "versatile intermediate" for use in multi-step organic synthesis. cphi-online.com While specific, peer-reviewed studies detailing its unique applications are not extensively documented, its structural motifs are found in molecules with significant biological activity. For instance, the closely related compound 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is a key intermediate in the preparation of pesticidally active isoxazoline-substituted benzamides. google.comwipo.int This suggests a probable research context for this compound as a building block in the synthesis of novel agrochemicals or pharmaceutical candidates. Its defined substitution pattern makes it a valuable precursor for creating highly functionalized and potentially bioactive target molecules.
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 88541-40-6 sigmaaldrich.com |
| Molecular Formula | C₉H₈Cl₂O sigmaaldrich.com |
| Synonym | 1-(3,5-dichloro-4-methylphenyl)ethan-1-one sigmaaldrich.com |
| InChI Key | YGAYEQVMJHGDJD-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichloro-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAYEQVMJHGDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88541-40-6 | |
| Record name | 1-(3,5-dichloro-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 3,5 Dichloro 4 Methylphenyl Ethanone
Established Synthetic Pathways for 1-(3,5-Dichloro-4-methylphenyl)ethanone
Traditional synthetic routes provide reliable, albeit sometimes environmentally challenging, methods for the preparation of this compound. These pathways include classical electrophilic aromatic substitution, targeted functionalization of related ketones, and sequential multi-step procedures.
Friedel-Crafts Acylation Approaches to the Compound
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and represents a direct method for synthesizing aryl ketones. sigmaaldrich.comorganic-chemistry.org This reaction involves the introduction of an acyl group, in this case, an acetyl group (CH₃CO-), onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.org
For the synthesis of this compound, the logical starting material is 2,6-dichlorotoluene. The reaction proceeds by activating an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), with a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). khanacademy.org This generates a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich aromatic ring of 2,6-dichlorotoluene. sigmaaldrich.com
The regioselectivity of the acylation is dictated by the directing effects of the substituents on the aromatic ring. The methyl group is an activating ortho-, para-director, while the two chlorine atoms are deactivating but ortho-, para-directing. In this specific substitution pattern, the acetyl group is directed to the C4 position (para to the methyl group and meta to both chlorine atoms), which is sterically accessible and electronically favored, leading to the desired product.
The reaction typically requires stoichiometric amounts of the Lewis acid because the product, an aryl ketone, forms a stable complex with the catalyst, rendering it inactive. organic-chemistry.org The final product is liberated upon aqueous workup.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Anhydrous, often in chlorinated solvents (e.g., CH₂Cl₂) or nitrobenzene youtube.com | High reactivity, widely applicable scribd.com | Stoichiometric amounts required, generates corrosive waste, moisture sensitive researchgate.net |
| Iron(III) Chloride (FeCl₃) | Similar to AlCl₃, can be used in ionic liquids nih.gov | Less expensive than AlCl₃ | Often less reactive than AlCl₃, still requires near-stoichiometric amounts |
| Zinc Oxide (ZnO) | Solvent-free, room temperature researchgate.net | Reusable, environmentally benign, mild conditions researchgate.net | Primarily effective for activated aromatic compounds researchgate.net |
Strategic Halogenation and Methylation Procedures on Related Aromatic Ketone Cores
An alternative to building the molecule via acylation is to modify an existing aromatic ketone through halogenation or methylation.
Halogenation of a Precursor: A plausible route involves the direct dichlorination of 1-(4-methylphenyl)ethanone (also known as 4'-methylacetophenone). In this electrophilic aromatic substitution, the existing substituents guide the incoming chlorine atoms. The methyl group is an ortho-, para-director, and the acetyl group is a meta-director. Both groups direct incoming electrophiles to the 3- and 5-positions relative to the acetyl group. Therefore, treating 1-(4-methylphenyl)ethanone with a chlorinating agent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would be expected to yield this compound. Control of reaction conditions is crucial to prevent over-chlorination or side-chain halogenation. A similar strategy has been documented for the synthesis of 4-amino-3,5-dichloroacetophenone from 4-aminoacetophenone. chemicalbook.comchemicalbook.com
Methylation of a Precursor: A theoretical but less practical approach would be the methylation of 1-(3,5-dichlorophenyl)ethanone. This would likely involve a Friedel-Crafts alkylation reaction. However, this pathway is challenging because the acetyl group and the two chlorine atoms are deactivating substituents, making the aromatic ring significantly less nucleophilic and thus resistant to further electrophilic substitution like alkylation.
Multistep Organic Synthesis Procedures Employing Key Intermediates
Complex molecules are often constructed through multi-step sequences that allow for precise control over the introduction of functional groups. While this compound is relatively simple, its synthesis can be envisioned as part of a longer sequence starting from a readily available intermediate.
One hypothetical multi-step route could begin with a commercially available precursor like 4-amino-3,5-dichloroacetophenone. nih.gov The synthesis could proceed as follows:
Diazotization: The amino group of 4-amino-3,5-dichloroacetophenone is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures.
Sandmeyer Reaction: The diazonium group can then be replaced by various functional groups. To introduce the methyl group, one could envision a path involving conversion to a nitrile (-CN) via reaction with copper(I) cyanide, followed by reduction of the nitrile and subsequent steps to form the methyl group.
Alternative Conversion: A more direct, though potentially challenging, conversion could involve organometallic coupling reactions to replace the diazonium group with a methyl group.
Development of Novel and Optimized Synthetic Routes for this compound
Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally sustainable and cost-effective. Research focuses on minimizing waste, avoiding hazardous reagents, and improving reaction efficiency through catalysis.
Exploration of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, these principles can be applied primarily to the Friedel-Crafts acylation pathway.
Key areas for improvement include:
Catalyst Replacement: Replacing traditional stoichiometric Lewis acids like AlCl₃ with reusable solid acid catalysts is a major goal. researchgate.net Materials such as zeolites, clays (e.g., montmorillonite K10), or sulfated zirconia can catalyze the reaction and are easily separated from the reaction mixture for reuse, minimizing waste. nih.govacs.org
Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents (like ionic liquids) reduces volatile organic compound (VOC) emissions. Some Friedel-Crafts acylations can be carried out under solvent-free conditions, for example using ZnO as a catalyst. researchgate.net
Alternative Acylating Agents: Using carboxylic acids or anhydrides in place of acyl chlorides avoids the formation of corrosive HCl gas as a byproduct. acs.org Methodologies using methanesulfonic anhydride as a promoter allow for metal- and halogen-free acylation reactions. acs.org
Catalytic Approaches for Enhanced Reaction Efficiency and Selectivity
The development of highly efficient catalytic systems is central to modern organic synthesis. For aryl ketone synthesis, this involves moving from stoichiometric promoters to true catalytic cycles.
Catalytic Friedel-Crafts acylation can be achieved using various systems that are more robust and environmentally friendly than classical methods. For instance, iron(III) chloride has been shown to be an effective catalyst when used in tunable aryl alkyl ionic liquids (TAAILs), which act as both the solvent and a catalyst stabilizer. nih.govbeilstein-journals.org This system can operate under ambient atmosphere and is scalable. nih.gov Other catalysts, such as rare-earth metal triflates (e.g., Yb(OTf)₃), are also effective and can be recycled. acs.org These catalytic methods often require milder reaction conditions and can offer higher selectivity with reduced waste generation compared to traditional stoichiometric approaches. rsc.org
| Catalytic System | Key Features | Potential Application |
|---|---|---|
| Solid Acids (e.g., Sulfated Zirconia, Zeolites) | Heterogeneous, reusable, environmentally friendly. nih.gov | Large-scale industrial synthesis where catalyst recovery and reuse are critical. |
| Metal Salts in Ionic Liquids (e.g., FeCl₃ in TAAILs) | Homogeneous catalysis, catalyst is recyclable, air and water tolerant. nih.govbeilstein-journals.org | Batch processing where high yields and catalyst stability are needed. |
| Methanesulfonic Anhydride | Metal- and halogen-free promoter, minimal waste. acs.org | Syntheses where metal contamination is a concern, such as in pharmaceuticals. |
| Rare-Earth Metal Triflates (e.g., RE(OPf)₃) | Catalytic in fluorous solvents, highly efficient. acs.org | Specialized syntheses, particularly for unactivated aromatic systems. |
Advancements in Flow Chemistry and Continuous Processing for Scalable Production
While traditional batch synthesis is suitable for laboratory-scale production, there is a growing interest in developing continuous flow processes for the manufacturing of fine chemicals and pharmaceutical intermediates due to advantages such as improved safety, better heat and mass transfer, and enhanced scalability. rsc.orgnih.gov
The Friedel-Crafts acylation is a reaction that can be adapted to a continuous flow setup. In such a system, the reactants are continuously pumped through a heated reactor, which can be a packed-bed reactor containing a solid Lewis acid catalyst or a microreactor. The use of a heterogeneous catalyst simplifies the purification process as the catalyst can be easily separated from the product stream.
Several advancements have been made in the application of flow chemistry to Friedel-Crafts acylations. For instance, the use of solid acid catalysts, such as zeolites or supported Lewis acids, can offer a more environmentally friendly alternative to traditional homogeneous catalysts like aluminum chloride, which often generate significant amounts of acidic waste.
The development of continuous flow systems for the synthesis of aryl ketones, including those with halogenated and alkylated substitution patterns, is an active area of research. These systems offer the potential for a more efficient, safer, and scalable production of this compound, which is crucial for its application as an intermediate in the synthesis of high-value products.
The table below outlines the potential advantages of a continuous flow process compared to a traditional batch process for the synthesis of this compound.
| Parameter | Batch Process | Continuous Flow Process |
| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, better control over exotherms. |
| Heat & Mass Transfer | Can be inefficient, leading to localized hot spots. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. |
| Scalability | Scaling up can be challenging and may require process redesign. | Scalability is often achieved by running the process for a longer duration (numbering-up). |
| Catalyst Separation | Requires a separate workup step to remove the catalyst. | Can be simplified with the use of heterogeneous catalysts in packed-bed reactors. |
| Process Control | More difficult to control reaction parameters precisely. | Precise control over temperature, pressure, and residence time. |
Precursor and Intermediate Utility of this compound in Complex Molecule Synthesis
The strategic placement of the chloro and methyl substituents on the phenyl ring, combined with the reactive ketone functionality, makes this compound a valuable building block in organic synthesis. beilstein-journals.orgnbinno.com Its utility as a precursor is evident in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
The ketone group can undergo a wide range of chemical transformations. For example, it can be reduced to a secondary alcohol, which can then be further functionalized. It can also serve as a handle for the introduction of other functional groups through reactions such as aldol condensations, Wittig reactions, or Baeyer-Villiger oxidations.
One notable application of related dichlorinated acetophenone (B1666503) derivatives is in the synthesis of pesticides. For instance, the structurally similar compound 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a key intermediate in the preparation of isoxazoline-substituted benzamides, which are a class of potent insecticides. google.comgoogle.com While a direct link for this compound is not explicitly detailed in the provided search results, the structural analogy suggests its potential as a precursor for novel agrochemicals.
Furthermore, the amino derivative, 3,5-dichloro-4-aminoacetophenone, which can be synthesized from the corresponding nitro compound derived from this compound, is a known intermediate in the synthesis of pharmaceuticals. chemicalbook.com This highlights the potential of the title compound to be a precursor to a range of biologically active molecules.
The utility of this compound as a building block stems from its ability to introduce a specific substitution pattern onto a larger molecular framework. This is particularly important in medicinal chemistry, where the precise positioning of substituents can have a profound impact on the biological activity of a molecule.
The following table lists some of the potential transformations of the ketone functional group in this compound, which can lead to the synthesis of more complex molecules.
| Reaction Type | Product Functional Group | Potential Application |
| Reduction | Secondary Alcohol | Further functionalization, introduction of chirality. |
| Reductive Amination | Amine | Synthesis of biologically active amines. |
| Aldol Condensation | α,β-Unsaturated Ketone | Elongation of the carbon chain, synthesis of chalcones. |
| Wittig Reaction | Alkene | Formation of carbon-carbon double bonds. |
| Baeyer-Villiger Oxidation | Ester | Introduction of an ester linkage. |
| Halogenation (α-position) | α-Halo Ketone | Precursor for further nucleophilic substitution. |
Chemical Reactivity and Transformational Chemistry of 1 3,5 Dichloro 4 Methylphenyl Ethanone
Electrophilic Aromatic Substitution Reactions on the Dichloromethylphenyl Moiety
Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. The feasibility and regioselectivity of such reactions on 1-(3,5-dichloro-4-methylphenyl)ethanone are governed by the cumulative electronic and steric effects of the substituents already present on the aromatic ring. fiveable.meucalgary.ca
Directing Effects of Substituents:
Acetyl Group (-COCH₃): This group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance) and is a meta-director. fiveable.me
Chlorine Atoms (-Cl): Halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance. libretexts.orglibretexts.org
Methyl Group (-CH₃): An alkyl group is weakly activating and an ortho, para-director due to inductive electron donation and hyperconjugation. libretexts.org
In the case of this compound, the positions ortho to the acetyl group (C2 and C6) are the only available sites for substitution. The directing effects of the substituents are as follows:
The acetyl group directs incoming electrophiles to the C2 and C6 positions (which are meta to it).
The chlorine at C3 directs to its ortho (C2) and para (C6) positions.
The chlorine at C5 directs to its ortho (C6) and para (C2) positions.
The methyl group at C4 directs to its ortho positions (C3 and C5), which are already substituted.
All existing substituents direct an incoming electrophile to the C2 and C6 positions. However, the ring is significantly deactivated by the cumulative electron-withdrawing effects of the two chlorine atoms and the acetyl group. libretexts.org This deactivation, combined with the steric hindrance from the adjacent substituents, makes further electrophilic aromatic substitution on this ring challenging and likely to require harsh reaction conditions.
Nucleophilic Addition and Condensation Reactions Involving the Carbonyl Group
The carbonyl group of the ethanone (B97240) moiety is a key site for reactivity, characterized by an electrophilic carbon atom that is susceptible to attack by nucleophiles. ncert.nic.inlibretexts.orgnumberanalytics.com This leads to nucleophilic addition reactions, where the π-bond of the carbonyl is broken, and a new bond is formed with the nucleophile. youtube.com
The electron-withdrawing dichloromethylphenyl group enhances the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted acetophenone (B1666503).
Representative Nucleophilic Addition and Condensation Reactions:
| Reaction Type | Reagent(s) | Product Type | General Description |
| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Tertiary Alcohol | The organometallic reagent adds across the carbonyl group, forming a new carbon-carbon bond. Subsequent acidic workup yields a tertiary alcohol. |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Hydride reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol upon workup. |
| Cyanohydrin Formation | HCN, base catalyst | Cyanohydrin | The cyanide ion (CN⁻) acts as a nucleophile, adding to the carbonyl carbon to form a cyanohydrin, which contains both a hydroxyl and a nitrile group. numberanalytics.com |
| Imine Formation | Primary Amine (RNH₂) | Imine (Schiff Base) | The nitrogen of a primary amine attacks the carbonyl carbon, and subsequent dehydration leads to the formation of a carbon-nitrogen double bond. ncert.nic.in |
These reactions highlight the versatility of the carbonyl group in forming new carbon-carbon, carbon-hydrogen, carbon-oxygen, and carbon-nitrogen bonds. Condensation reactions, such as those with aldehydes (Claisen-Schmidt condensation), can also be employed to synthesize α,β-unsaturated ketones, known as chalcones. mdpi.comcdnsciencepub.comresearchgate.netuomustansiriyah.edu.iqresearchgate.net
Halogenation and Dehalogenation Reactions of the Compound
Halogenation can occur at two distinct sites on the molecule: the α-carbon of the ethanone moiety or the aromatic ring.
α-Halogenation: The methyl group of the ethanone functionality contains acidic α-hydrogens. In the presence of an acid or base catalyst, these can be substituted with halogens (Cl, Br, I). pressbooks.publibretexts.orgopenstax.orglibretexts.org Acid-catalyzed halogenation typically results in monosubstitution, as the introduction of an electron-withdrawing halogen deactivates the enol intermediate towards further reaction. pressbooks.publibretexts.org In contrast, base-promoted halogenation leads to polyhalogenation because the acidity of the remaining α-hydrogens increases with each halogen added, making subsequent reactions faster. pressbooks.pub This polyhalogenation is the first step of the haloform reaction (see Section 3.4).
Aromatic Ring Halogenation: As discussed in Section 3.1, further halogenation of the aromatic ring is an electrophilic substitution reaction. Due to the highly deactivated nature of the ring, this process is difficult to achieve.
Dehalogenation: The removal of chlorine atoms from the aromatic ring (hydrodehalogenation) is a reductive process that typically requires specific and potent catalytic systems. rsc.org Common methods involve catalytic hydrogenation using palladium or ruthenium catalysts, often under basic conditions and with a hydrogen source like hydrogen gas or an alcohol. acs.orgacs.orgorganic-chemistry.orgrsc.org These reactions are generally challenging for aryl chlorides and are not typically achieved with standard laboratory reducing agents.
Oxidation and Reduction Chemistry of this compound
The ethanone group is the primary site for oxidation and reduction reactions.
Reduction of the Carbonyl Group:
To a Secondary Alcohol: The ketone can be readily reduced to 1-(3,5-dichloro-4-methylphenyl)ethanol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
To a Methylene (B1212753) Group: Complete reduction of the carbonyl to a methylene group (-CH₂-) can be achieved under more forceful conditions. The Wolff-Kishner reduction , which involves heating the ketone with hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent, is a classic method for this transformation. orgoreview.comwikipedia.orgbyjus.comorganic-chemistry.orgyale.edu
Oxidation of the Ethanone Group:
Haloform Reaction: As a methyl ketone, this compound will undergo the haloform reaction when treated with a halogen (Cl₂, Br₂, or I₂) in the presence of excess base (e.g., NaOH). byjus.comyoutube.comchemistrysteps.comwikipedia.orglibretexts.org This reaction converts the acetyl group into a carboxylate, yielding 3,5-dichloro-4-methylbenzoate and a haloform (chloroform, bromoform, or iodoform). wikipedia.org The formation of iodoform, a yellow precipitate, is a classic qualitative test for methyl ketones. youtube.com
Summary of Key Oxidation-Reduction Reactions:
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄ | Secondary Alcohol |
| Reduction | H₂NNH₂, KOH, heat | Methylene (-CH₂-) |
| Oxidation | Br₂, NaOH (aq) | Carboxylate |
Cyclization and Heterocycle Formation Reactions Utilizing the Ethanone Functionality
The ethanone group is a valuable handle for the synthesis of various heterocyclic systems. The ketone and its derivatives can react with binucleophilic reagents to form five- or six-membered rings.
Pyrazole (B372694) Synthesis: The reaction of a ketone with hydrazine or its derivatives is a common route to pyrazoles. thieme-connect.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction of this compound with hydrazine would first form a hydrazone intermediate, which can then be cyclized and oxidized to yield a substituted pyrazole. A common method involves the condensation of the ketone with an aldehyde to form an α,β-unsaturated ketone, which then reacts with hydrazine to form a pyrazoline that is subsequently oxidized to the aromatic pyrazole. thieme-connect.comresearchgate.net
Thiazole (B1198619) Synthesis (Hantzsch Synthesis): The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comijper.orgsynarchive.comyoutube.comrsc.org By first performing an α-halogenation on this compound (as described in Section 3.3), the resulting α-halo derivative can be condensed with a thioamide, such as thiourea (B124793), to construct a 2-aminothiazole (B372263) ring. chemhelpasap.comijper.org
Aminothiophene Synthesis (Gewald Reaction): The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgacs.orgthieme-connect.comarkat-usa.org In a typical variant, a ketone condenses with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.org this compound could serve as the ketone component in this reaction to generate a thiophene (B33073) ring bearing the dichloromethylphenyl substituent.
Design, Synthesis, and Advanced Structural Characterization of Novel Derivatives and Analogues of 1 3,5 Dichloro 4 Methylphenyl Ethanone
Rational Design Principles for Targeted Structural Modifications
The rational design of novel derivatives of 1-(3,5-dichloro-4-methylphenyl)ethanone is primarily guided by the principles of structure-activity relationship (SAR) studies. drugdesign.org The core idea is to systematically alter the chemical structure to enhance desired properties, be it for materials science applications or as intermediates in the synthesis of complex molecules. The existing dichlorinated and methylated phenyl ring offers a template where modifications can be introduced to modulate electronic properties, steric hindrance, and lipophilicity.
Key considerations in the rational design process include:
Bioisosteric Replacement: The substitution of the methyl group or chlorine atoms with other functional groups of similar size and electronic character to explore the impact on molecular interactions.
Introduction of Pharmacophores: The incorporation of specific structural motifs known to be responsible for biological activity.
Modulation of Physicochemical Properties: Alterations to the core structure to fine-tune properties such as solubility, melting point, and crystal packing.
Conformational Restriction: The introduction of cyclic structures or bulky groups to limit the number of possible conformations, which can lead to more specific molecular recognition.
By applying these principles, chemists can design new molecules with potentially enhanced performance characteristics, tailored for specific applications. nih.gov
Synthesis of Variously Substituted Halogenated Analogues and Isomers
The synthesis of halogenated analogues of this compound can be achieved through various established synthetic protocols. A key strategy involves the halogenation of the α-carbon of the acetyl group, which is activated by the adjacent carbonyl. This transformation yields α-haloacetophenone derivatives, which are valuable intermediates for further synthetic manipulations, particularly in the construction of heterocyclic rings.
A general method for the α-halogenation of acetophenones involves the reaction with elemental halogens (such as Br₂) or N-halosuccinimides (NBS for bromination, NCS for chlorination) under acidic or radical conditions. nih.gov
For instance, the α-bromination of this compound can be carried out using bromine in a suitable solvent like acetic acid or by using N-bromosuccinimide with a radical initiator. Similarly, α-chlorination can be achieved with sulfuryl chloride or N-chlorosuccinimide.
| Starting Material | Reagent | Product |
| This compound | N-Bromosuccinimide (NBS), AIBN | 2-Bromo-1-(3,5-dichloro-4-methylphenyl)ethanone |
| This compound | N-Chlorosuccinimide (NCS), AIBN | 2-Chloro-1-(3,5-dichloro-4-methylphenyl)ethanone |
| This compound | Iodine, Oxidizing agent | 2-Iodo-1-(3,5-dichloro-4-methylphenyl)ethanone |
This table presents plausible synthetic routes to halogenated analogues based on general methodologies for acetophenones.
Functionalization Strategies at the Methyl Group and Aromatic Ring Positions
Further diversification of the this compound scaffold can be achieved by functionalizing the methyl group and the aromatic ring.
Methyl Group Functionalization: The methyl group on the aromatic ring can be a site for various chemical transformations. One approach is free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation, to introduce a bromine atom, which can then be substituted by a variety of nucleophiles. Another strategy could involve oxidation of the methyl group to a carboxylic acid, which opens up a vast array of further derivatization possibilities via amide or ester formation.
Aromatic Ring Functionalization: While the existing chloro and methyl groups direct incoming electrophiles to specific positions, further electrophilic aromatic substitution on the this compound ring is challenging due to the deactivating nature of the acetyl and chloro substituents. However, under forcing conditions, reactions such as nitration or further halogenation could potentially be achieved at the less sterically hindered positions.
| Position of Functionalization | Reaction Type | Potential Reagents | Potential Product |
| Methyl Group | Free-Radical Bromination | N-Bromosuccinimide (NBS), UV light | 1-(3,5-Dichloro-4-(bromomethyl)phenyl)ethanone |
| Methyl Group | Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2,6-Dichloro-4-acetylbenzoic acid |
| Aromatic Ring | Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 1-(3,5-Dichloro-4-methyl-2-nitrophenyl)ethanone |
This table outlines potential functionalization strategies based on established organic synthesis principles.
Derivatization of the Carbonyl Group (e.g., oximes, hydrazones, imines)
The carbonyl group of this compound is a prime site for derivatization, allowing for the introduction of nitrogen-containing functional groups. These reactions typically involve the condensation of the ketone with a primary amine derivative. hilarispublisher.com
Oximes are formed by the reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) or its salts. mdpi.comorganic-chemistry.org
Hydrazones are synthesized by reacting the ketone with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine). epstem.net
Imines (or Schiff bases) are produced through the condensation of the ketone with primary amines (R-NH₂). nih.gov
These reactions are often catalyzed by an acid or a base and may require the removal of water to drive the equilibrium towards the product.
| Derivative | Reagent | General Reaction Condition | Product |
| Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl) | Base (e.g., pyridine (B92270) or sodium acetate) in ethanol | This compound oxime |
| Hydrazone | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Ethanol, reflux | This compound hydrazone |
| Phenylhydrazone | Phenylhydrazine | Acetic acid in ethanol | This compound phenylhydrazone |
| Imine | Primary amine (R-NH₂) | Acid catalyst, azeotropic removal of water | N-(1-(3,5-Dichloro-4-methylphenyl)ethylidene)alkan-1-amine |
This table illustrates the synthesis of various carbonyl derivatives from this compound.
Incorporation into Diverse Heterocyclic Systems (e.g., pyrazoles, oxadiazoles, thiazoles, triazoles)
The this compound scaffold serves as a valuable building block for the synthesis of a wide range of heterocyclic compounds. nih.govmdpi.com
Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic method for pyrazole (B372694) synthesis. organic-chemistry.org Alternatively, α,β-unsaturated ketones, which can be derived from this compound, react with hydrazine to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov A more direct route involves the reaction of the ketone with hydrazine, which can lead to the formation of a pyrazole ring, particularly if an appropriate second carbonyl equivalent is present. hilarispublisher.comnih.gov
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often starts from an acid hydrazide. nih.govjchemrev.comnih.gov this compound can be converted to the corresponding carboxylic acid via haloform reaction, which is then transformed into the acid hydrazide. Cyclization of the acid hydrazide with various reagents like orthoesters or carbon disulfide can yield the desired 1,3,4-oxadiazole (B1194373). jchemrev.com
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings. mdpi.comrsc.orgresearchgate.net This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. Thus, 2-bromo-1-(3,5-dichloro-4-methylphenyl)ethanone is an excellent precursor for the synthesis of 2-aminothiazole (B372263) derivatives when reacted with thiourea. mdpi.comresearchgate.net
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes. One common method involves the reaction of an acid hydrazide with a thioimidate. nih.govscispace.com Alternatively, certain triazole syntheses proceed via the cyclization of N-acylamidrazones. nih.gov Derivatives of this compound can be elaborated to form the necessary precursors for these cyclization reactions.
| Heterocycle | Key Precursor from this compound | Co-reactant | General Method |
| Pyrazole | This compound | Hydrazine and a 1,3-dicarbonyl precursor | Knorr pyrazole synthesis |
| 1,3,4-Oxadiazole | 3,5-Dichloro-4-methylbenzoic acid hydrazide | Carbon disulfide | Cyclization |
| Thiazole | 2-Bromo-1-(3,5-dichloro-4-methylphenyl)ethanone | Thiourea | Hantzsch synthesis mdpi.comresearchgate.net |
| 1,2,4-Triazole | 3,5-Dichloro-4-methylbenzoic acid hydrazide | Various (e.g., thioimidates) | Multi-step synthesis and cyclization nih.govscispace.com |
This table summarizes the synthetic pathways to various heterocyclic systems starting from this compound or its immediate derivatives.
Advanced Characterization Techniques for Complex Derivative Structures and Supramolecular Assemblies
The structural elucidation of the novel derivatives of this compound relies on a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. researchgate.netasianpubs.org 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms in more complex structures.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the new compounds. epstem.netnih.gov Fragmentation patterns observed in MS/MS experiments can offer further structural insights.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline derivatives. niscpr.res.inspast.orgresearchgate.net It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is also invaluable for studying intermolecular interactions that lead to supramolecular assemblies.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., C=O, C=N, N-H), while UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.gov
Supramolecular Assemblies: The presence of halogen atoms in the derivatives of this compound opens up the possibility of forming ordered supramolecular structures through halogen bonding. nih.govacs.orgmdpi.com Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. rsc.org These interactions, along with other non-covalent forces like hydrogen bonding and π-π stacking, can dictate the crystal packing and lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. mdpi.com The study of these assemblies is crucial for understanding the solid-state properties of the materials and for the design of crystal engineering strategies.
Advanced Spectroscopic and Structural Elucidation of 1 3,5 Dichloro 4 Methylphenyl Ethanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1-(3,5-dichloro-4-methylphenyl)ethanone in solution. Through the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The methyl group attached to the phenyl ring would likely appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. The acetyl methyl protons are also expected to be a singlet, shifted slightly downfield to approximately 2.6 ppm due to the influence of the adjacent carbonyl group. The two aromatic protons, being chemically equivalent due to the symmetrical substitution pattern, would present as a single singlet in the downfield region, estimated to be around 7.8-8.0 ppm. The deshielding effect of the carbonyl group and the two chlorine atoms would contribute to this downfield shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 195-200 ppm. The carbons of the aromatic ring will show distinct signals based on their substitution. The carbon bearing the acetyl group (C1) and the carbon with the methyl group (C4) would have characteristic chemical shifts. The two carbons bearing the chlorine atoms (C3 and C5) would be shifted downfield due to the electronegativity of chlorine, while the two remaining aromatic carbons (C2 and C6) would also have a distinct resonance. The methyl carbon attached to the ring and the acetyl methyl carbon would appear in the upfield region of the spectrum.
2D NMR Spectroscopy: To confirm these assignments and elucidate the connectivity within the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): While the ¹H NMR spectrum is expected to show only singlets, a COSY experiment would confirm the absence of proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would link the aromatic proton singlet to its corresponding aromatic carbon signal and the methyl proton singlets to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range correlations (typically over 2-3 bonds). Key correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as the C1 carbon of the aromatic ring. Correlations from the aromatic protons to adjacent carbons would further solidify the structural assignment.
A combination of these 1D and 2D NMR techniques allows for a complete and confident structural assignment of this compound. nih.govrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |
|---|---|---|---|
| Aromatic-H | ~7.8-8.0 | - | s |
| Aromatic-CH₃ | ~2.3-2.5 | ~20-22 | s |
| Acetyl-CH₃ | ~2.6 | ~26-28 | s |
| C=O | - | ~195-200 | - |
| Aromatic C-H | - | ~128-130 | - |
| Aromatic C-Cl | - | ~133-135 | |
| Aromatic C-CH₃ | - | ~138-140 | - |
| Aromatic C-C=O | - | ~136-138 | - |
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. nih.gov
FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the various functional groups. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. The aromatic C-H stretching vibrations would likely appear as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the two methyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibrations are expected to give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=O stretch is also Raman active. The symmetric C-H stretching of the methyl groups would also be observable. Due to the different selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
Computational studies, often employing Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, aiding in the precise assignment of the experimental spectra. samipubco.comresearchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, FT-IR) | Predicted Wavenumber (cm⁻¹, Raman) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Weak-Medium |
| Aliphatic C-H Stretch | ~2850-3000 | ~2850-3000 | Medium |
| C=O Stretch | ~1680-1700 | ~1680-1700 | Strong |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | Medium-Strong |
| C-Cl Stretch | ~600-800 | ~600-800 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and for elucidating its fragmentation pathways under ionization.
Molecular Formula Validation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For C₉H₈Cl₂O, the expected exact mass can be calculated and compared to the experimental value, with a very low tolerance (typically within 5 ppm), thus confirming the molecular formula. The isotopic pattern of the molecular ion peak will also be characteristic, showing the presence of two chlorine atoms with their natural isotopic abundance (³⁵Cl and ³⁷Cl).
Fragmentation Pattern Analysis: Electron ionization (EI) is a common method that leads to characteristic fragmentation of the molecule. The mass spectrum of this compound is expected to show a prominent molecular ion peak. A key fragmentation pathway would be the alpha-cleavage of the bond between the carbonyl group and the acetyl methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. Another likely fragmentation is the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a dichloromethylphenyl cation and an acetyl radical. Further fragmentation of the aromatic ring may also occur. In silico fragmentation prediction tools can assist in interpreting the observed mass spectrum. nih.govnist.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 202/204/206 | [C₉H₈Cl₂O]⁺ |
| [M - CH₃]⁺ | 187/189/191 | [C₈H₅Cl₂O]⁺ |
| [C₇H₅Cl₂]⁺ | 159/161/163 | [C₇H₅Cl₂]⁺ |
| [CH₃CO]⁺ | 43 | [C₂H₃O]⁺ |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry and intermolecular interactions.
Molecular Structure: The analysis would yield accurate bond lengths, bond angles, and torsion angles. The geometry of the phenyl ring, the planarity of the acetyl group, and the orientation of the acetyl group relative to the aromatic ring would be precisely determined. Due to the presence of the two ortho-chlorine atoms, some degree of steric hindrance might cause the acetyl group to be twisted out of the plane of the phenyl ring.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (predicted) |
| Space Group | P2₁/c or similar (predicted) |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, Halogen bonding, π-π stacking (predicted) |
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
The structure of this compound, with its substituted acetyl group, suggests the possibility of dynamic processes that can be investigated using advanced spectroscopic techniques.
Variable Temperature NMR (VT-NMR): The rotation around the single bond connecting the carbonyl group to the phenyl ring may be hindered due to the steric bulk of the two ortho-chlorine atoms. At room temperature, this rotation might be fast on the NMR timescale, resulting in sharp signals. However, at lower temperatures, the rotation could slow down, potentially leading to the observation of distinct conformers. VT-NMR experiments can be used to study this dynamic process by monitoring changes in the NMR spectra as a function of temperature. ox.ac.ukrsc.orgoxinst.comst-andrews.ac.ukmdpi.com The coalescence temperature of signals can be used to determine the energy barrier for this rotation.
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could be employed to study the excited-state dynamics of the molecule. Upon photoexcitation, the molecule can undergo processes such as intersystem crossing and internal conversion, which occur on very short timescales. These studies provide insights into the photophysical properties of the compound.
The application of these advanced techniques would provide a deeper understanding of the conformational dynamics and photochemistry of this compound and its derivatives.
Advanced Applications in Chemical Science and Technology Non Medical Focus
Role of 1-(3,5-Dichloro-4-methylphenyl)ethanone as a Versatile Building Block in Synthetic Organic Chemistry
This compound is recognized as a versatile intermediate in the field of organic synthesis. cphi-online.com Its chemical reactivity is centered around the acetyl group and the aromatic ring, allowing for a multitude of transformations to construct more complex molecular architectures, particularly heterocyclic compounds.
The ketone functionality of this compound allows it to serve as a key starting material in various condensation reactions. For instance, it can react with hydrazines or substituted hydrazines to form pyrazole (B372694) derivatives. nih.govresearchgate.net This reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole is dictated by the structure of the starting acetophenone (B1666503) and the hydrazine (B178648).
Similarly, this compound can be a precursor for the synthesis of isoxazoles, another important class of five-membered heterocyclic compounds. organic-chemistry.orgnih.gov A common synthetic route involves the conversion of the acetophenone to an α,β-unsaturated ketone (a chalcone) through a Claisen-Schmidt condensation with an appropriate aldehyde. The subsequent reaction of this chalcone (B49325) with hydroxylamine (B1172632) leads to the formation of a dihydropyrazole, which can then be oxidized to the corresponding pyrazole. nih.gov Another pathway to isoxazoles involves the formation of a 1,3-diketone from the starting acetophenone, which can then be cyclized with hydroxylamine. nih.gov The synthesis of isoxazoles can also be achieved through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which can be prepared from the corresponding ynones derived from acetophenones. organic-chemistry.orgnih.gov
The reactivity of the acetyl group also allows for the formation of enamino ketones, which are valuable intermediates in their own right, for example, in the synthesis of BF2-β-diketonate complexes. mdpi.com Furthermore, the methyl group of the acetyl moiety can be halogenated, for instance, to a dichloroacetyl group, to create intermediates for the synthesis of other derivatives like substituted mandelic acids. nih.gov
The following table summarizes some of the potential heterocyclic systems that can be synthesized from this compound:
| Heterocyclic System | General Synthetic Approach |
| Pyrazoles | Condensation with hydrazines |
| Isoxazoles | Cyclization of 1,3-diketones with hydroxylamine; Cyclization of α,β-unsaturated ketones with hydroxylamine |
| Pyrimidines | Reaction of chalcones with amidines |
| Thiazoles | Hantzsch thiazole (B1198619) synthesis from α-haloketone derivatives |
These examples underscore the utility of this compound as a foundational molecule for accessing a diverse range of heterocyclic structures, which are of significant interest in various fields of chemical science.
Potential in Materials Science: Precursors for Polymers, Resins, or Photosensitizers
The unique chemical structure of this compound suggests its potential as a precursor in the development of advanced materials, including polymers, resins, and photosensitizers.
Polymers and Resins:
Halogenated aromatic compounds are known to be effective flame retardants. researchgate.net They can be incorporated into polymer matrices either as additives or as reactive monomers to form inherently flame-retardant polymers. faa.gov The presence of two chlorine atoms on the aromatic ring of this compound makes it a candidate as a monomer or a modifying agent for the synthesis of flame-retardant polymers. The polymerization of such monomers could lead to materials with improved fire safety characteristics. For example, acetophenone derivatives can be used as starting monomers for the synthesis of artificial lignin (B12514952) polymers. researchgate.net The incorporation of the dichloro-substituted phenyl moiety from this compound into a polymer backbone could enhance its thermal stability and flame retardancy.
| Potential Polymer Application | Rationale |
| Flame Retardant Polymers | The presence of chlorine atoms can impart flame retardant properties to the polymer. |
| High-Performance Plastics | The rigid aromatic structure can contribute to high thermal stability and mechanical strength. |
Photosensitizers:
Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. Acetophenone and its derivatives are known to act as photosensitizers in various applications, including radiation-curable coatings. google.com The triplet energy of acetophenones makes them efficient in promoting intersystem crossing and subsequent energy transfer to other molecules. Furthermore, acetophenone-substituted phthalocyanines have been synthesized and investigated as photosensitizers for photodynamic antimicrobial chemotherapy. nih.gov While direct studies on this compound as a photosensitizer are not widely reported, its structural similarity to known photosensitizing acetophenones suggests a potential for such applications. The substitution on the aromatic ring can be used to tune the photophysical properties of the molecule, such as its absorption spectrum and triplet state energy, which are crucial for its performance as a photosensitizer.
Applications in Catalysis: Development of Ligands or Direct Catalytic Utility
While this compound itself is not a catalyst, its derivatives have the potential to be used in the development of ligands for metal-based catalysts or, in some cases, to be converted into molecules with direct catalytic utility.
The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its catalytic activity and selectivity. aithor.com Acetophenone derivatives can be transformed into a variety of ligands. For instance, the condensation of acetophenones with amines can yield imine ligands (Schiff bases). rsc.org These ligands can then be used to synthesize metal complexes with potential applications in various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, which are influenced by the substituents on the acetophenone, play a crucial role in determining the performance of the resulting catalyst. The dichloro and methyl substituents on this compound would impart specific steric and electronic effects on the resulting ligand and its metal complex.
Furthermore, metal complexes of substituted acetophenones have been investigated as catalysts for transfer hydrogenation reactions. researchgate.netacs.orgresearchgate.net For example, ruthenium(II) complexes bearing substituted aniline (B41778) derivatives have shown catalytic activity in the transfer hydrogenation of ketones. researchgate.net Iron complexes with ligands derived from acetophenones have also been explored for the catalytic transfer hydrogenation of acetophenone itself. acs.org This suggests that complexes derived from this compound could exhibit interesting catalytic properties.
| Potential Catalytic Application | Role of this compound Derivative |
| Homogeneous Catalysis | As a precursor for the synthesis of ligands for metal catalysts. |
| Transfer Hydrogenation | As a component of a metal complex catalyst. |
Research into Corrosion Inhibition Properties of Related Acetophenone Derivatives
The study of corrosion inhibitors is a significant area of materials science and engineering, and organic compounds, particularly those containing heteroatoms and aromatic rings, are often effective in this regard. Acetophenone and its derivatives have been investigated as corrosion inhibitors for various metals and alloys in different corrosive environments.
The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The efficiency of the inhibitor is dependent on its ability to adsorb strongly to the metal surface. This adsorption is influenced by the electronic structure of the molecule, the presence of functional groups, and the steric factors.
Research has shown that acetophenone derivatives can act as effective corrosion inhibitors for mild steel in acidic media. The presence of the carbonyl group and the aromatic ring allows for interaction with the metal surface through the lone pair of electrons on the oxygen atom and the π-electrons of the aromatic ring. The substituents on the aromatic ring can further enhance the inhibition efficiency by modifying the electron density on the molecule and its adsorption characteristics.
While specific studies on the corrosion inhibition properties of this compound are not extensively documented, the general findings for related acetophenone derivatives provide a strong indication of its potential in this application. The presence of chlorine atoms, which are electron-withdrawing, and the methyl group, which is electron-donating, on the phenyl ring of this compound would create a unique electronic distribution that could influence its interaction with metal surfaces and its effectiveness as a corrosion inhibitor.
Intermediate in Agrochemical Research (focus on chemical synthesis, not efficacy)
The synthesis of new agrochemicals is a continuous effort to develop more effective and selective agents for crop protection. Many complex agrochemical molecules are built from simpler, readily available intermediates. This compound and its close analogs serve as important intermediates in the synthesis of certain classes of pesticides.
A structurally related compound, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, is a key intermediate in the preparation of pesticidally active isoxazoline-substituted benzamides. google.com This highlights the importance of the 3,5-dichlorophenyl ethanone (B97240) scaffold in the synthesis of this class of insecticides. The synthesis of such agrochemicals often involves a multi-step sequence where the ethanone moiety is transformed into a more complex functional group that is essential for the biological activity of the final product.
The general synthetic utility of this compound in constructing heterocyclic systems, as discussed in section 7.1, is also relevant to agrochemical research. Many successful pesticides are based on heterocyclic cores. Therefore, the ability to use this compound as a starting material for the synthesis of novel pyrazoles, isoxazoles, and other heterocycles makes it a valuable tool for the discovery of new agrochemical candidates. For instance, derivatives of 2,4-dihydroxy-5-methylphenyl ethanone have been synthesized and evaluated for their antifungal activity against phytopathogenic fungi, suggesting that the substituted phenylethanone structure is a viable starting point for the development of new antifungal agents.
Mechanistic Investigations of Biological Interactions at the Molecular Level in Vitro Focus
Studies on Enzyme Inhibition Mechanisms (e.g., cyclooxygenase, cytochrome reductase, thymidylate synthase, HDAC, telomerase, thymidine (B127349) phosphorylase) using the Compound or its Analogues
The core structure of 1-(3,5-Dichloro-4-methylphenyl)ethanone is a feature of various molecules designed to inhibit specific enzymes. Research has particularly focused on analogues, modifying the dichloroacetophenone scaffold to target enzymes implicated in various cellular processes.
One significant area of investigation is the inhibition of Pyruvate Dehydrogenase Kinases (PDKs). nih.gov A series of novel dichloroacetophenones have been synthesized and evaluated as potent PDK inhibitors. nih.gov Structure-activity relationship studies identified compounds with substantial inhibitory effects on PDKs, which are crucial enzymes in cancer metabolism. For instance, compound 6u from this series demonstrated a potent ability to inhibit PDKs with an EC50 value of 0.09 μM. nih.gov
Analogues have also been explored as inhibitors of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in gene expression regulation. nih.govnih.gov Studies on structurally related molecules show that aromatic groups can enhance the inhibitor-receptor interactions within the hydrophobic pockets of the enzyme. nih.gov One study found a carbamido group-containing molecule, D18 , had an IC50 value of 7.5 nM against a mixture of HDAC isoforms. nih.gov
Thymidine phosphorylase (TP) is another enzyme targeted by analogues. Over-expression of TP is linked to angiogenesis in neoplastic tissues. nih.govnih.gov Synthetic 4-hydroxybenzohydrazides and quinoxaline (B1680401) analogues have been evaluated for their TP inhibitory activity. nih.govnih.gov Kinetic studies on selected inhibitors revealed both uncompetitive and non-competitive modes of inhibition against the TP enzyme. nih.gov
Furthermore, thymidylate synthase (TS), a key enzyme in DNA synthesis, is a target for related heterocyclic compounds. wikipedia.orgnih.govmdpi.com Hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and shown to inhibit the thymidylate synthase enzyme, with compounds 12 and 13 exhibiting IC50 values of 2.52 µM and 4.38 µM, respectively. mdpi.com
Investigations into other enzymes include cyclooxygenase (COX), a key enzyme in the inflammatory process, and telomerase, an enzyme central to cellular immortality and a target in cancer research. nih.govnih.govmdpi.com While direct studies on this compound are limited, the evaluation of its analogues against this diverse range of enzymes underscores the potential of this chemical scaffold in inhibitor design. nih.govmdpi.com
| Compound/Analogue Class | Target Enzyme | Inhibition Value (IC50/EC50) | Reference |
|---|---|---|---|
| Dichloroacetophenone (6u) | PDKs | 0.09 μM | nih.gov |
| Carbamido-containing molecule (D18) | HDACs | 7.5 nM | nih.gov |
| Quinoxaline analogue (25) | Thymidine Phosphorylase | 3.20 μM | nih.gov |
| Triazole-Oxadiazole hybrid (12) | Thymidylate Synthase | 2.52 μM | mdpi.com |
| Triazole-Oxadiazole hybrid (13) | Thymidylate Synthase | 4.38 μM | mdpi.com |
Characterization of Receptor Binding and Ligand-Protein Interactions through In Vitro Assays and Molecular Docking
To elucidate the mechanisms of enzyme inhibition and receptor binding at the atomic level, in vitro assays are frequently paired with computational methods like molecular docking. nih.gov These studies predict the binding poses and interaction patterns of ligands within the active sites of their protein targets.
For the dichloroacetophenone analogues targeting PDKs, molecular docking suggested that a potent compound, 6u , forms direct hydrogen bond interactions with key amino acid residues Ser75 and Gln61 in the active site of PDK1. nih.gov The study also indicated that the aniline (B41778) skeleton of the compound was positioned between the conserved hydrophobic residues Phe78 and Phe65, contributing to its biochemical activity. nih.gov
Similar in silico approaches have been applied to understand the interactions of related compounds with other enzymes. Docking studies of 4-hydroxybenzohydrazide inhibitors with thymidine phosphorylase indicated that these molecules interact with residues in an allosteric site, including Asp391, Arg388, and Leu389. nih.gov For novel thymidylate synthase inhibitors, docking simulations revealed hydrogen bonding and hydrophobic interactions that support the observed biological activities. mdpi.com For example, the most active compounds, 12 and 13 , showed binding patterns similar to the standard drug 5-fluorouracil (B62378) within the thymidylate synthase active site. mdpi.com
The affinity of related pyridine (B92270) derivatives for the A3 adenosine (B11128) receptor has also been extensively studied. Radioligand binding assays have been used to determine the Ki values of these compounds, and molecular modeling has helped to define a common pharmacophore for selective antagonists. nih.govnih.gov These combined experimental and computational approaches are crucial for characterizing the specific ligand-protein interactions that drive biological activity.
| Compound/Analogue Class | Protein Target | Key Interacting Residues | Reference |
|---|---|---|---|
| Dichloroacetophenone (6u) | PDK1 | Ser75, Gln61, Phe78, Phe65 | nih.gov |
| 4-Hydroxybenzohydrazides | Thymidine Phosphorylase (Allosteric Site) | Asp391, Arg388, Leu389 | nih.gov |
| Triazole-Oxadiazole hybrids (12, 13) | Thymidylate Synthase | ASP 218, ASN 226 | mdpi.com |
| Pyridine Derivatives | A3 Adenosine Receptor | Not specified | nih.govnih.gov |
Investigation of Molecular Pathways and Cellular Targets at a Fundamental Level (in vitro, non-clinical)
Beyond direct enzyme inhibition, in vitro studies on analogues of this compound aim to uncover their effects on broader molecular pathways and cellular targets. This fundamental, non-clinical research helps to build a comprehensive picture of a compound's mechanism of action.
For instance, research on novel HDAC inhibitors, which share structural similarities with the dichloroacetophenone class, has utilized Western blot analysis to probe their effects on key signaling pathways. nih.gov These studies revealed that representative compounds could significantly down-regulate the levels of oncogenic proteins. nih.gov Specifically, a decrease was observed in p-Akt, a component of the PI3K/AKT/mTOR signaling pathway, and in c-Raf and p-Erk, which are part of the MAPK signaling pathway. nih.gov This effect was noted in U937 lymphomatous cells, suggesting a potential mechanism for the observed selective anti-proliferative activity in certain cell lines. nih.gov Such investigations are vital for identifying the downstream cellular consequences of target engagement by a compound.
Structure-Activity Relationship (SAR) Studies Based on Molecular Interactions (in vitro, non-clinical)
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound influence its biological activity. For analogues of this compound, in vitro SAR studies have been instrumental in optimizing their interaction with biological targets.
A detailed SAR analysis was conducted on a series of dichloroacetophenones as PDK inhibitors. nih.gov This research systematically explored how changes to different parts of the molecule affected its inhibitory potency. These studies allow for the rational design of more potent and selective compounds by identifying key pharmacophoric features and understanding the steric and electronic requirements for optimal binding to the target protein. nih.gov
Similar SAR studies have been performed on other related chemical series. For quinoxaline analogues targeting thymidine phosphorylase, the substitution pattern on a phenyl ring was found to be a key determinant of inhibitory activity. nih.gov For pyridine derivatives acting as A3 adenosine receptor antagonists, SAR was probed at various positions of the pyridine ring, including the 3- and 5-acyl substituents and the 2- and 4-alkyl substituents, to identify combinations that resulted in high selectivity. nih.govnih.gov These non-clinical, in vitro studies are fundamental to understanding the molecular interactions that govern a compound's activity, avoiding any claims of efficacy.
Design and Synthesis of Molecular Probes for Biochemical Research
Molecular probes are essential tools in biochemical research, designed to identify, track, and study the function of biological molecules and processes. A core chemical structure, such as that of this compound, can serve as a scaffold for the design and synthesis of such probes.
The general principle involves synthetically modifying the parent compound to incorporate a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety, or a radioactive isotope, without significantly disrupting its interaction with its biological target. For example, fluorescence-labeled analogues of the drug TAK779 were designed and synthesized as chemical probes to investigate its interaction with the chemokine receptor CCR5. nih.gov Although these specific probes were found to localize to microtubules rather than their intended target, the study exemplifies the methodology. nih.gov
By applying similar synthetic strategies, the this compound scaffold could be developed into molecular probes. Such tools would be invaluable for visualizing the subcellular localization of its protein targets, quantifying ligand-receptor binding events in real-time, and identifying new, previously unknown cellular partners, thereby advancing our fundamental understanding of its biochemical interactions.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies for the Compound
The advancement of synthetic organic chemistry necessitates the development of greener and more efficient methods for producing key chemical intermediates. Future research into the synthesis of 1-(3,5-Dichloro-4-methylphenyl)ethanone is expected to focus on moving beyond traditional Friedel-Crafts acylation, which often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride. nih.gov
Key areas for exploration include:
Novel Catalytic Systems : Research is anticipated to focus on developing new catalytic systems that are more selective and efficient. numberanalytics.com This includes the use of transition metal complexes with specialized ligands and the application of organocatalysts, which can facilitate halogenation and acylation reactions under milder conditions. numberanalytics.com
Green Chemistry Approaches : There is a growing demand for environmentally friendly production methods. numberanalytics.commarketreportanalytics.com Future methodologies will likely involve the use of greener solvents, alternative halogenating agents like N-halosuccinimides to reduce hazardous waste, and exploring electrochemical halogenation methods which can offer improved selectivity and reduced byproduct formation. numberanalytics.com
Process Intensification : Techniques such as flow chemistry are expected to be investigated to improve reaction efficiency, safety, and scalability. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purity.
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher selectivity, milder reaction conditions, reduced catalyst loading. | Development of novel transition metal complexes and organocatalysts. numberanalytics.com |
| Green Chemistry | Reduced environmental impact, less hazardous waste, use of renewable resources. | Alternative solvents, electrochemical methods, less toxic reagents. numberanalytics.commarketreportanalytics.com |
| Flow Chemistry | Improved safety, scalability, and process control; higher yields. | Optimization of reaction conditions in continuous flow systems. |
Development of Advanced Analytical and Characterization Techniques Tailored for its Derivatives
As new derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their precise characterization becomes crucial. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, future research will likely focus on more advanced and sensitive applications of these techniques. numberanalytics.comlongdom.org
Future directions in analytical development include:
High-Resolution Mass Spectrometry (HRMS) : Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) will be vital for analyzing complex reaction mixtures and identifying trace impurities or reactive intermediates. numberanalytics.com
Advanced NMR Spectroscopy : The use of high-field NMR and multidimensional techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous structural elucidation of complex derivatives. numberanalytics.com
Chromatographic Methods : The development of advanced chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be necessary for the separation and quantification of closely related halogenated compounds. longdom.orgchromatographyonline.com Fast GC techniques, using microbore columns, can significantly reduce analysis times and increase sensitivity. chromatographyonline.com
Spectroscopic Imaging : Techniques like infrared (IR) spectroscopic imaging could be employed to study the spatial distribution of the compound and its derivatives in various materials.
Expansion of Computational Modeling for Predicting Complex Reactivity and Interactions
Computational chemistry offers a powerful tool for predicting the behavior of molecules, thereby guiding synthetic efforts and application development. nih.govscienceopen.com For this compound and its derivatives, computational modeling can provide deep insights into their electronic structure, reactivity, and intermolecular interactions.
Prospective research areas in computational modeling are:
Density Functional Theory (DFT) : DFT calculations can be used to predict reaction energies, explore reaction mechanisms (such as keto-enol tautomerism), and understand the stability of various isomers and transition states. numberanalytics.comresearchgate.net
Molecular Docking : For potential applications in medicinal chemistry or materials science, molecular docking simulations can predict the binding affinity and interaction modes of derivatives with biological targets or material surfaces.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of derivatives with their chemical or biological activity, aiding in the design of new compounds with desired properties.
Intermolecular Interaction Studies : The presence of halogen atoms can significantly influence non-covalent interactions, such as hydrogen bonding and stacking. nih.gov Computational studies can elucidate how the dichloro-substitution pattern affects these interactions, which is crucial for designing materials with specific self-assembly properties. nih.gov
Diversification of Non-Medical and Industrial Applications Beyond Current Scope
While many substituted acetophenones are precursors in drug synthesis, there is significant potential for this compound in non-medical and industrial fields. researchgate.net Future research is expected to explore its utility as a versatile chemical intermediate and building block. cphi-online.com
Potential areas for application diversification include:
Agrochemicals : Substituted acetophenones have shown promise as herbicides. nih.gov The specific substitution pattern of this compound could be leveraged to design new, selective agrochemicals.
Materials Science : As a halogenated aromatic ketone, it can serve as a monomer or precursor for synthesizing specialty polymers, resins, or liquid crystals. Its derivatives could be used as UV curing agents or in the development of advanced materials with specific optical or electronic properties. marketreportanalytics.com
Fine Chemical Synthesis : The compound is a valuable synthon for creating more complex molecules. researchgate.net Its reactivity can be exploited in the synthesis of heterocycles, which are important in various chemical industries, including dyes and organic sensors. researchgate.netwisdomlib.org
| Potential Application | Rationale | Future Research Goal |
| Agrochemicals | Substituted acetophenones can exhibit herbicidal activity. nih.gov | Synthesis and screening of derivatives for potent and selective herbicidal properties. |
| Materials Science | Halogenated aromatics can be precursors to specialty polymers and UV curing agents. marketreportanalytics.com | Development of novel polymers and materials with unique thermal or optical properties. |
| Heterocyclic Chemistry | The ketone functionality is a key starting point for synthesizing various heterocyclic structures. researchgate.net | Design of efficient synthetic routes to novel heterocyclic compounds for use as dyes or sensors. |
Interdisciplinary Research Opportunities in Chemical Biology (focused on mechanistic understanding)
The field of chemical biology provides an avenue to understand the mechanistic interactions of small molecules within biological systems. For this compound, interdisciplinary research can uncover how its specific chemical features influence biological processes at a molecular level.
Future interdisciplinary research could focus on:
Enzyme Inhibition Studies : The compound and its derivatives can be screened against various enzymes to identify potential inhibitory activity. The carbonyl group and halogen substitutions are key features that can influence binding to active sites. nih.gov
Mechanistic Probes : Derivatives of the compound could be designed as chemical probes to study biological pathways. For example, by attaching fluorescent tags or reactive groups, these probes could be used to identify and characterize protein targets.
Understanding Halogen Interactions : Research can delve into how the chlorine atoms on the phenyl ring participate in halogen bonding with biological macromolecules, potentially influencing protein structure and function. This can provide a deeper mechanistic understanding of its biological effects.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, materials science, and chemical biology.
Q & A
Q. What are the established synthetic routes for 1-(3,5-Dichloro-4-methylphenyl)ethanone?
The compound is commonly synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3,5-dichloro-4-methyltoluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method is effective for introducing the ethanone group to aromatic systems . Alternative routes may involve direct halogenation of precursor acetophenones under controlled conditions, though regioselectivity must be carefully monitored due to the electron-withdrawing effects of chlorine substituents .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key techniques include:
- Mass Spectrometry (MS) : Electron ionization (EI) provides molecular ion peaks and fragmentation patterns for structural confirmation .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and halogen/methyl substituents .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., methyl and chlorine positions) .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying steric effects of the 3,5-dichloro-4-methyl substituents .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation for higher yields of this compound?
Optimization involves:
- Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃) or Brønsted acids to reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates, while non-polar solvents improve selectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize polyacylation byproducts .
- Substrate Pre-activation : Pre-halogenation of the aromatic ring can improve electrophilicity and regioselectivity .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Cross-Validation : Combine multiple techniques (e.g., IR, MS, NMR) to confirm functional groups and substitution patterns .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR vibrations and compare with experimental data .
- Isotopic Labeling : Introduce deuterium or ¹³C labels to track specific proton environments in complex spectra .
Q. What are the implications of the compound’s substitution pattern on its reactivity?
The 3,5-dichloro-4-methyl substituents create a sterically hindered and electron-deficient aromatic ring:
- Electrophilic Substitution : Chlorine withdraws electron density, directing further reactions to meta/para positions less effectively. Methyl groups increase steric hindrance, favoring smaller reactants .
- Nucleophilic Attack : The electron-deficient ring may undergo nucleophilic aromatic substitution under strong basic conditions, though chlorine’s ortho/para-directing effects complicate regioselectivity .
Q. What green chemistry approaches are applicable for its synthesis?
- Biocatalysis : Use enzymes (e.g., acyltransferases) to catalyze acylation under mild conditions, reducing waste .
- Solvent-Free Reactions : Employ microwave-assisted synthesis to enhance reaction efficiency without solvents .
- Recyclable Catalysts : Immobilize AlCl₃ on mesoporous silica to enable catalyst reuse .
Future Research Directions
Q. What under-explored applications exist for this compound?
- Antimicrobial Agents : Structural analogs of halogenated acetophenones show antibacterial activity; SAR studies could optimize potency .
- Polymer Chemistry : As a monomer for halogenated polymers with flame-retardant properties .
- Catalytic Ligands : Explore its use in transition-metal complexes for asymmetric catalysis .
Q. What are key gaps in understanding its environmental impact?
- Biodegradability : Assess microbial degradation pathways under aerobic/anaerobic conditions .
- Ecotoxicology : Study toxicity in aquatic organisms (e.g., Daphnia magna) to establish safety thresholds .
Methodological Considerations
Q. How to design experiments for studying its stability under varying conditions?
Q. What strategies mitigate challenges in scaling up synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line IR) ensures consistent product quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
